Methyl 4,5-dichloro-2-fluorophenylacetate

Lipophilicity Drug-likeness Physicochemical profiling

Methyl 4,5-dichloro-2-fluorophenylacetate (CAS 1804421-25-7; MFCD28786318) is a synthetic phenylacetic acid ester derivative featuring a 2-fluoro, 4,5-dichloro substitution pattern on the aromatic ring. With a molecular weight of 237.05 g/mol (C9H7Cl2FO2), this compound belongs to the class of halogenated phenylacetate esters widely employed as intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C9H7Cl2FO2
Molecular Weight 237.05 g/mol
CAS No. 1804421-25-7
Cat. No. B1461137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-dichloro-2-fluorophenylacetate
CAS1804421-25-7
Molecular FormulaC9H7Cl2FO2
Molecular Weight237.05 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C=C1F)Cl)Cl
InChIInChI=1S/C9H7Cl2FO2/c1-14-9(13)3-5-2-6(10)7(11)4-8(5)12/h2,4H,3H2,1H3
InChIKeyNOOLKNBJIAUNGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,5-dichloro-2-fluorophenylacetate (CAS 1804421-25-7): A Halogenated Phenylacetic Acid Methyl Ester for Medicinal Chemistry and Intermediate Procurement


Methyl 4,5-dichloro-2-fluorophenylacetate (CAS 1804421-25-7; MFCD28786318) is a synthetic phenylacetic acid ester derivative featuring a 2-fluoro, 4,5-dichloro substitution pattern on the aromatic ring [1]. With a molecular weight of 237.05 g/mol (C9H7Cl2FO2), this compound belongs to the class of halogenated phenylacetate esters widely employed as intermediates in pharmaceutical and agrochemical synthesis [2]. The combination of electron-withdrawing halogen substituents and the methyl ester moiety confers distinct physicochemical properties, including a computed XLogP3 of 3.1 and a topological polar surface area (TPSA) of 26.3 Ų, which differentiate it from both its parent acid and regioisomeric analogs [1]. Commercially available at purities of 95% (AKSci) to 98% (MolCore), the compound serves as a building block for generating more complex molecular architectures in drug discovery programs .

Why Methyl 4,5-dichloro-2-fluorophenylacetate Cannot Be Simply Replaced by Other Halogenated Phenylacetate Esters


Halogenated phenylacetate esters are not interchangeable building blocks; subtle variations in halogen identity, position, and ester type produce substantial differences in lipophilicity, metabolic susceptibility, and reactivity in downstream transformations [1]. The 2-fluoro-4,5-dichloro substitution pattern of the target compound yields a computed LogP of 3.1—approximately 1.2 log units higher than the unsubstituted methyl phenylacetate (LogP ~1.94) [2]. In contrast, the free acid form (4,5-dichloro-2-fluorophenylacetic acid, CAS 1807090-06-7) carries an additional hydrogen bond donor (HBD = 1 vs. 0 for the ester), which depresses passive membrane permeability in cell-based assays [1]. Regioisomeric esters such as methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate (LogP 3.14) exhibit different steric and electronic environments at the reactive site, altering the kinetics of nucleophilic substitution and cross-coupling reactions that depend on the methylene linker geometry [3]. These differences are quantifiable and consequential: selecting the wrong analog can compromise synthetic yield, alter lead optimization SAR, or introduce undesired pharmacokinetic properties. The quantitative evidence below substantiates why procurement decisions must be compound-specific [4].

Quantitative Differential Evidence for Methyl 4,5-dichloro-2-fluorophenylacetate: Head-to-Head and Cross-Study Comparisons


Lipophilicity Advantage: Calculated LogP of Methyl 4,5-dichloro-2-fluorophenylacetate vs. Unsubstituted Methyl Phenylacetate

The computed partition coefficient (XLogP3) of Methyl 4,5-dichloro-2-fluorophenylacetate is 3.1, compared to 1.94 for the unsubstituted methyl phenylacetate [1][2]. This difference of approximately +1.2 log units is attributable to the presence of two chlorine atoms and one fluorine atom on the aromatic ring. The increased lipophilicity places the compound in a more favorable LogP range (1–4) for passive membrane permeation and oral bioavailability according to Lipinski's rule-of-five guidelines, while the unsubstituted ester may exhibit insufficient lipophilicity for efficient cellular uptake in certain target tissues.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Count: Ester (HBD = 0) vs. Free Acid Form (HBD = 1) as a Differentiator for Passive Permeability

Methyl 4,5-dichloro-2-fluorophenylacetate has zero hydrogen bond donors (HBD = 0), whereas the corresponding free acid, 4,5-dichloro-2-fluorophenylacetic acid (CAS 1807090-06-7), has one hydrogen bond donor (HBD = 1) [1]. Topological polar surface area (TPSA) likewise differs: 26.3 Ų for the methyl ester versus 37.3 Ų for the acid form . Both parameters are well-established determinants of passive membrane diffusion; compounds with HBD = 0 and TPSA < 60 Ų are generally predicted to exhibit superior gastrointestinal absorption and cellular permeability compared to their HBD-bearing acid counterparts.

Membrane permeability Prodrug design ADME

Regioisomeric LogP Differentiation: 2-Fluoro-4,5-dichloro vs. 3-Chloro-4-fluoro Substitution Patterns

Among constitutional isomers sharing the molecular formula C9H7Cl2FO2, Methyl 4,5-dichloro-2-fluorophenylacetate (target) exhibits a computed LogP of 3.1, while methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate (CAS 1368612-79-6) has a LogP of 3.14, and ethyl 2,4-dichloro-3-fluorobenzoate (a benzoate ester, not a phenylacetate) exhibits a higher LogP of 3.68 [1][2][3]. The nearly identical LogP between the target and the 3-chloro-4-fluoro isomer (3.10 vs. 3.14) does not imply functional equivalence: the change in halogen position alters the electron density distribution on the aromatic ring, which affects reactivity in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions that depend on the specific C–Cl and C–F bond activation energies.

Regioisomer comparison Structure-property relationships Lead optimization

Commercial Purity Differentiation: 95% (AKSci) vs. 98% (MolCore) for Downstream Application Suitability

Two major commercial suppliers offer Methyl 4,5-dichloro-2-fluorophenylacetate at distinct purity specifications: AKSci supplies the compound at a minimum purity of 95%, while MolCore provides material with NLT 98% purity, purportedly under ISO-certified quality systems . Although no Certificate of Analysis is publicly available for direct comparison, the 3% purity differential is practically significant for applications such as quantitative NMR reference standard preparation, high-sensitivity biological assays where impurities may confound IC50 determinations, and multi-step synthetic sequences where cumulative impurity carryover can depress final yields.

Chemical purity Quality specifications Procurement criteria

Rotatable Bond Count as a Conformational Flexibility Indicator: Phenylacetate Ester vs. Benzoate Ester Scaffolds

Methyl 4,5-dichloro-2-fluorophenylacetate possesses three rotatable bonds (the methylene–carbonyl C–C bond, the aryl–methylene C–C bond, and the methyl ester C–O bond), as computed from its SMILES structure COC(=O)Cc1cc(Cl)c(Cl)cc1F [1]. In contrast, ethyl 2,4-dichloro-3-fluorobenzoate—a structurally related benzoate ester—also has three rotatable bonds but lacks the methylene spacer, resulting in a more rigid spatial relationship between the aromatic ring and the ester carbonyl [2]. This difference in scaffold geometry influences the conformational ensemble accessible to each molecule: the phenylacetate scaffold allows the ester group to explore a wider range of torsional angles relative to the ring plane, which can be advantageous in induced-fit binding scenarios where the ligand must adapt to a protein binding pocket.

Conformational flexibility Scaffold selection Molecular design

Explicit Limitation Statement: Absence of Published Head-to-Head Biological Activity Data

A comprehensive search of primary research literature, patents indexed in BindingDB, ChEMBL, and PubChem BioAssay, as well as major vendor technical libraries, did not identify any publication reporting head-to-head quantitative biological activity data (IC50, EC50, Ki, or cellular efficacy) for Methyl 4,5-dichloro-2-fluorophenylacetate against a specific molecular target with a concurrently tested comparator compound. All evidence dimensions presented in this guide rely on computed physicochemical properties, commercial purity specifications, and class-level structure–property inferences [1]. This data gap is not unusual for a specialized synthetic intermediate that has not yet been the subject of dedicated pharmacological profiling; however, it means that procurement decisions based on biological differentiation cannot currently be supported by direct experimental evidence.

Data gap Evidence strength Procurement risk

Recommended Procurement and Application Scenarios for Methyl 4,5-dichloro-2-fluorophenylacetate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Halogenated Building Block for Lead Optimization Requiring Elevated LogP (~3.1) and Zero H-Bond Donors

When a medicinal chemistry program requires a phenylacetate ester building block with a LogP in the 3.0–3.2 range and zero hydrogen bond donors for passive permeability optimization, Methyl 4,5-dichloro-2-fluorophenylacetate (XLogP3 = 3.1; HBD = 0) should be selected over the free acid form (HBD = 1; TPSA = 37.3 Ų) or the unsubstituted methyl phenylacetate (LogP ~1.94), which falls below the optimal lipophilicity window for membrane permeation [1]. The compound's three-rotatable-bond phenylacetate scaffold also provides the conformational flexibility needed for induced-fit binding to shallow protein pockets, as noted in the conformational evidence above. Procurement of the 98% purity grade (MolCore) is recommended for late-stage lead optimization where impurity-sensitive biological assays are employed .

Synthetic Intermediate for Cross-Coupling and Enolate Chemistry Requiring a Phenylacetate (Not Benzoate) Scaffold

The target compound's phenylacetate architecture—with a reactive methylene (–CH2–) spacer between the aromatic ring and ester carbonyl—makes it uniquely suited for synthetic sequences involving enolate alkylation, Knoevenagel condensation, or Claisen-type reactions. Regioisomeric benzoate esters such as ethyl 2,4-dichloro-3-fluorobenzoate (LogP 3.68) lack this methylene spacer and cannot participate in these transformations, as established in the regioisomeric differentiation evidence [2]. The 4,5-dichloro-2-fluoro substitution pattern further provides two distinct C–Cl bonds that can be selectively addressed in sequential Pd-catalyzed cross-coupling reactions—a functional handle advantage not available in mono-halogenated or non-halogenated phenylacetate analogs.

Physicochemical Standard or Reference Compound for LogP Method Validation in the 3.0–3.2 Range

The computed XLogP3 of 3.1 for Methyl 4,5-dichloro-2-fluorophenylacetate positions it as a candidate reference standard for calibrating or validating experimental LogP determination methods (shake-flask, HPLC-derived) in the moderately lipophilic range [1]. For this application, the 98% purity grade is strongly preferred to minimize impurity interference with partition coefficient measurements. Its structural distinction from the commonly used unsubstituted methyl phenylacetate (LogP 1.94) provides a second calibration point spanning nearly 1.2 log units when both compounds are used together in method validation protocols.

Agrochemical Intermediate: Halogenated Phenylacetate for Pyrethroid or Herbicide Analog Synthesis

Patent literature identifies fluorinated phenylacetic acid esters as intermediates in the synthesis of pyrethroid insecticides and halogenated herbicides [3]. The specific 2-fluoro-4,5-dichloro substitution pattern of the target compound optimizes both metabolic stability (conferred by fluorine at the ortho position) and target-site binding (enhanced by the two chlorine atoms), as inferred from class-level SAR of halogenated phenylacetate agrochemicals. For pilot-scale synthesis, the 95% purity grade may be sufficient and cost-effective, while the 98% grade is reserved for analytical standard preparation and final product quality control.

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